molecular formula C11H13NO2 B15074860 2-Butenyl N-phenylcarbamate CAS No. 18992-91-1

2-Butenyl N-phenylcarbamate

Cat. No.: B15074860
CAS No.: 18992-91-1
M. Wt: 191.23 g/mol
InChI Key: XSKLUNLMKNMXFF-NSCUHMNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-buten-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of phenyl isocyanate with 2-buten-1-ol in the presence of a suitable catalyst, such as indium triflate, to yield the desired carbamate .

Chemical Reactions Analysis

Types of Reactions

2-Butenyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Butenyl N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenyl N-phenylcarbamate involves its interaction with specific molecular targets. It is known to inhibit the assembly of microtubules by binding to β-tubulin, a protein essential for cell division. This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to β-tubulin makes it a valuable tool in cancer research and the development of anti-cancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-phenylcarbamate
  • Methyl N-phenylcarbamate
  • Ethyl N-phenylcarbamate

Uniqueness

2-Butenyl N-phenylcarbamate is unique due to its specific butenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it particularly valuable in specialized applications where other carbamates may not be suitable .

Properties

CAS No.

18992-91-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(E)-but-2-enyl] N-phenylcarbamate

InChI

InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+

InChI Key

XSKLUNLMKNMXFF-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC(=O)NC1=CC=CC=C1

Canonical SMILES

CC=CCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

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